Diaminoguanidine

Overview

Description

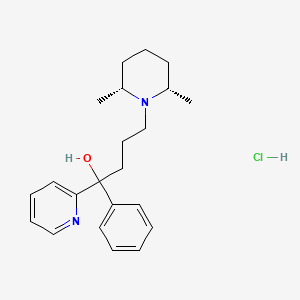

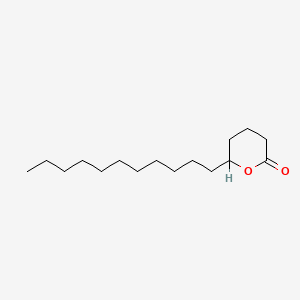

1,3-Diaminoguanidine is a chemical compound with the linear formula H2NNHC(=NH)NHNH2·HCl . It undergoes condensation reactions with various substances such as 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines and various aldehydes and ketones to yield bis guanidine derivatives .

Synthesis Analysis

Diaminoguanidine has been synthesized in various ways. For instance, it has been used to modify cellulose to extract mercury, copper, lead, and cadmium ions from aqueous solutions and environmental water samples . The synthetic strategy involved oxidizing cellulose powder into dialdehyde cellulose (DAC) and reacting DAC with diaminoguanidine to create an imine linkage between the two reactants .

Molecular Structure Analysis

The molecular weight of 1,3-Diaminoguanidine is 125.56 g/mol . The structure and morphology of the adsorbent were studied using a variety of analytical techniques including Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) surface area measurements .

Chemical Reactions Analysis

1,3-Diaminoguanidine monohydrochloride undergoes condensation reaction with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidines . It also reacts with various aldehydes and ketones to yield bis guanidine derivatives .

Physical And Chemical Properties Analysis

1,3-Diaminoguanidine has a melting point of 180-182 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear to very slightly hazy, colorless to faintly yellow . It has a linear formula of H2NNHC(=NH)NHNH2·HCl .

Scientific Research Applications

Diabetes-Related Complications : Diaminoguanidine has shown potential in controlling diabetic complications. It inhibits the formation of glycosylated end products and aldose reductase activity, which are significant in diabetic pathophysiology. Long-term administration in diabetic rats demonstrated an ability to inhibit and prevent lens opacity, indicating therapeutic potential in diabetes management (Kumari, Umar, Bansal, & Sahib, 1991).

Chemical Synthesis : Diaminoguanidine serves as an intermediate in the production of various chemical compounds, such as diheterocyclic systems. New methods for its preparation have been explored to improve efficiency and yield in chemical syntheses (Scott, O'Sullivan, & Reilly, 2007).

Immunosuppressive and Cytostatic Properties : Certain derivatives of diaminoguanidine have displayed strong immunosuppressive and cytostatic activities. These properties could be significant for developing new therapeutic agents in immunology and oncology (Konieczny & Charytonowicz, 1978).

Electron Delocalization Studies : The electronic structure of diaminoguanidine has been studied using ab initio MO and density functional methods. Understanding its electronic structure can be crucial for applications in molecular electronics and material sciences (Bharatam & Iqbal, 2006).

Nitric Oxide Synthesis Inhibition : Diaminoguanidine has been studied for its ability to inhibit nitric oxide formation, which is significant in various physiological and pathological processes. It displays selective inhibition of the inducible isoform of nitric oxide synthase, suggesting potential therapeutic applications (Hasan et al., 1993).

Pharmaceutical Stability Studies : The stability of pharmaceutical compounds like 3,4-diaminopyridine, which is used in the treatment of Lambert-Eaton myasthenic syndrome, has been studied. Understanding the stability and degradation pathways of such compounds is crucial for pharmaceutical development (Raust et al., 2007).

Inactivation of Enzyme Isoforms : Diaminoguanidine has been shown to inactivate various isoforms of nitric oxide synthase, an enzyme involved in the production of nitric oxide. This property could have implications in regulating nitric oxide production in different physiological and pathological states (Wolff & Lubeskie, 1996).

Neuromuscular Disorders Treatment : Studies have shown that compounds like 3,4-diaminopyridine can improve neuromuscular transmission in disorders such as Lambert-Eaton myasthenic syndrome, making it a valuable therapeutic agent in neurology (Wirtz et al., 2009).

Mechanism of Action

Safety and Hazards

1,3-Diaminoguanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name |

1,1-diaminoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH7N5/c2-1(3)6(4)5/h4-5H2,(H3,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQQSNAVVZSYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36062-19-8 (mono-hydrochloride), 38360-74-6 (hydrochloride) | |

| Record name | Diaminoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60195901 | |

| Record name | Diaminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diaminoguanidine | |

CAS RN |

4364-78-7 | |

| Record name | Diaminoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Diaminoguanidine?

A1: Diaminoguanidine has a molecular formula of CH7N5 and a molecular weight of 91.11 g/mol.

Q2: What types of spectroscopic data are available for characterizing Diaminoguanidine?

A2: Researchers commonly employ techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize Diaminoguanidine. []

Q3: Is Diaminoguanidine more stable than guanidine and aminoguanidine?

A3: Yes, Diaminoguanidine exhibits greater stability in its protonated form compared to both guanidine and aminoguanidine. This enhanced stability is attributed to favorable intramolecular interactions present in protonated Diaminoguanidine. []

Q4: How do the electron delocalization properties of Diaminoguanidine compare to those of guanidine and aminoguanidine?

A4: Upon protonation, Diaminoguanidine demonstrates an increase in electron delocalization, similar to what is observed with guanidine and aminoguanidine. []

Q5: What are some potential applications of Diaminoguanidine?

A5: Diaminoguanidine derivatives show promise in several areas, including: * Animal feed additives: Studies suggest that Diaminoguanidine compounds can enhance production performance in livestock, such as ducks, pigs, and chickens. [] * Treatment of diabetes-associated complications: Diaminoguanidine has shown inhibitory effects on the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. [, ] * Antibacterial agents: Research indicates that Diaminoguanidine analogs can act as potent antibacterial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). []

Q6: How does Diaminoguanidine interact with biological targets in the context of diabetes?

A6: Diaminoguanidine exhibits multiple mechanisms of action relevant to diabetes:

* **Inhibition of AGEs:** It effectively inhibits the formation of AGEs, which contribute to diabetic complications by damaging proteins and impairing their function. [, ] * **Aldose reductase inhibition:** It acts as a non-competitive inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This pathway, when overactive in diabetes, contributes to the development of complications. []Q7: Are there any known resistance mechanisms to Diaminoguanidine or its analogs in bacteria?

A7: While research on resistance mechanisms is ongoing, current studies haven't identified specific resistance mechanisms to Diaminoguanidine analogs in bacteria like MRSA. []

Q8: What is the role of Diaminoguanidine in the citrulline-nitric oxide cycle within pancreatic beta cells?

A8: Diaminoguanidine, alongside aminoguanidine and NG-amino-L-arginine, functions as a metabolism-based inactivator of nitric oxide synthase (NOS) isoforms. This inactivation process involves heme alteration in neuronal NOS (nNOS). [] Within pancreatic beta cells, Diaminoguanidine can inhibit the inducible form of NOS (iNOS), potentially mitigating beta-cell damage associated with Type 1 diabetes. []

Q9: How does Diaminoguanidine impact the gut microbiota in Type 2 diabetes?

A9: A study using a Diaminoguanidine-luteolin complex (DAGL·Cr) in a mouse model of Type 2 diabetes demonstrated its ability to favorably modulate the composition of the gut microbiota. DAGL·Cr treatment led to a reduction in the Firmicutes/Bacteroidetes ratio, an indicator often associated with improved metabolic health. Additionally, it increased the abundance of beneficial gut bacteria like Alistipes and Ruminiclostridium, potentially contributing to the observed improvements in blood sugar control. []

Q10: How do structural modifications of Diaminoguanidine affect its biological activity?

A10: Structure-activity relationship (SAR) studies have revealed that even subtle alterations to the Diaminoguanidine scaffold can significantly impact its activity:

- Alkylation of the imine carbon: This modification generally reduces anti-Giardia activity but allows for exploration of steric and electronic effects. []

- Substitution at the alpha position: While alpha-alkylation was detrimental to antidiabetic activity in analogs of 3-guanidinopropionic acid, regioisomeric aminoguanidinoacetic acid and diaminoguanidinoacetic acid analogs showed promising activity. []

Q11: Have computational chemistry methods been used in Diaminoguanidine research?

A11: Yes, computational techniques like Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and electron delocalization properties of Diaminoguanidine. [] Further studies utilize DFT to predict the properties of Diaminoguanidine-based energetic salts, highlighting its potential in developing high-energy materials. []

Q12: What analytical techniques are used to determine the presence and quantity of Diaminoguanidine?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying Diaminoguanidine. It offers effective separation from other compounds like triaminoguanidine monohydrochloride. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy proves valuable in simultaneously quantifying Diaminoguanidine alongside other nitrogen-containing compounds in complex matrices like milk. []

Q13: Have there been studies on the stability and formulation of Diaminoguanidine?

A13: While specific formulations are not extensively discussed in the provided research, its compatibility with various solvents and its ability to form stable salts with different counterions are evident. For instance, Diaminoguanidine readily forms salts with acids like hydrochloric acid and nitric acid. [, ] These salts exhibit varied properties and applications, indicating the potential for tailoring formulations to specific needs.

Q14: What are the SHE regulations surrounding the use of Diaminoguanidine?

A14: While specific SHE regulations are not detailed in the provided research, the potential toxicity of Diaminoguanidine and its derivatives, particularly in high concentrations, necessitates careful handling and adherence to relevant safety protocols. [, ]

Q15: What are some historical milestones in the research of Diaminoguanidine?

A16: Early research on Diaminoguanidine primarily focused on its synthesis and its application in forming diverse heterocyclic compounds, particularly triazoles and tetrazines. [, , , , , ] Over time, research expanded to explore its biological activities, revealing its potential in treating diabetes and as an antibacterial agent. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B1197310.png)